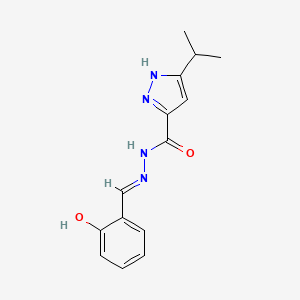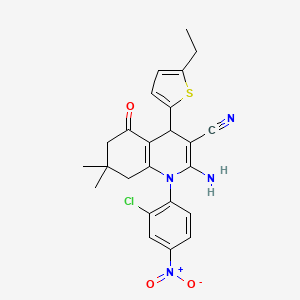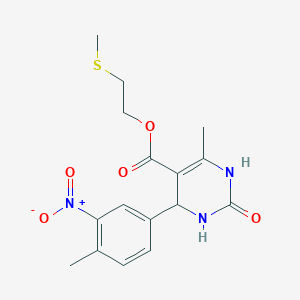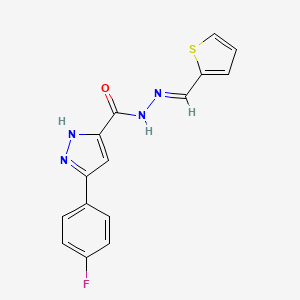![molecular formula C29H34N2O6 B11639580 5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(烯丙氧基)苯基]-4-(4-乙氧基-3-甲基苯甲酰)-3-羟基-1-[2-(4-吗啉基)乙基]-1,5-二氢-2H-吡咯-2-酮是一种复杂的有机化合物,在药物化学、材料科学和有机合成等多个领域具有潜在的应用价值。该化合物具有独特的结构,结合了多个官能团,使其成为各种化学反应和应用的多功能候选者。
准备方法
合成路线和反应条件
5-[4-(烯丙氧基)苯基]-4-(4-乙氧基-3-甲基苯甲酰)-3-羟基-1-[2-(4-吗啉基)乙基]-1,5-二氢-2H-吡咯-2-酮的合成通常涉及多步有机合成。关键步骤包括:
吡咯-2-酮核的形成: 可以通过涉及适当前体的环化反应实现。
烯丙氧基和乙氧基的引入: 这些基团可以通过亲核取代反应引入。
吗啉基和苯甲酰基的连接: 这些步骤可能涉及酰胺键形成和傅克酰化反应。
工业生产方法
该化合物的工业生产可能会涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器,对反应条件进行高通量筛选,以及开发高效的纯化方法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基处,导致形成酮或醛。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 芳香环可以发生亲电和亲核取代反应,允许进一步官能化。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应的条件各不相同,但可能包括使用钯碳等催化剂进行氢化反应。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,羟基的氧化可能生成酮,而羰基的还原可能生成醇。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构建块。其多个官能团允许进行广泛的化学修饰。
生物学
在生物学研究中,该化合物的衍生物可能被探索其作为酶抑制剂或作为探针用于研究生物途径的潜力。
医药
在药物化学中,可以研究该化合物潜在的治疗特性,例如抗炎或抗癌活性。
工业
在工业中,由于其独特的结构特征,该化合物可能在开发新材料(例如聚合物或涂料)方面得到应用。
作用机制
5-[4-(烯丙氧基)苯基]-4-(4-乙氧基-3-甲基苯甲酰)-3-羟基-1-[2-(4-吗啉基)乙基]-1,5-二氢-2H-吡咯-2-酮的作用机制将取决于其具体的应用。例如,如果用作酶抑制剂,它可能与酶的活性位点相互作用,阻断其活性。所涉及的分子靶标和途径将根据该化合物使用的生物学环境而有所不同。
相似化合物的比较
类似化合物
乙酰乙酸乙酯: 一种具有类似酯官能团的更简单的化合物。
乙酰丙酮: 另一种具有酮-烯醇互变异构现象的化合物,类似于目标化合物中的羟基。
二酮: 用于乙酰乙酸乙酯的工业生产,具有一些反应特性。
独特性
5-[4-(烯丙氧基)苯基]-4-(4-乙氧基-3-甲基苯甲酰)-3-羟基-1-[2-(4-吗啉基)乙基]-1,5-二氢-2H-吡咯-2-酮的独特之处在于它在一个分子中结合了多个官能团
属性
分子式 |
C29H34N2O6 |
|---|---|
分子量 |
506.6 g/mol |
IUPAC 名称 |
(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H34N2O6/c1-4-16-37-23-9-6-21(7-10-23)26-25(27(32)22-8-11-24(36-5-2)20(3)19-22)28(33)29(34)31(26)13-12-30-14-17-35-18-15-30/h4,6-11,19,26,32H,1,5,12-18H2,2-3H3/b27-25+ |
InChI 键 |
MTKUZFUMQDROLL-IMVLJIQESA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OCC=C)/O)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OCC=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-5-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B11639497.png)
![(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11639503.png)

![ethyl (5Z)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639515.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639517.png)
![4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
![N,N-diethyl-2-{3-[(E)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11639550.png)


![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)
![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)

